molecular formula C14H9BrClNO B041650 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 156073-28-8

3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B041650
M. Wt: 322.58 g/mol
InChI Key: CSUZZEVXBPNANR-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a chemical compound with potential applications in medicinal chemistry. It has been studied extensively for its synthesis methods and molecular structure.

Synthesis Analysis

The compound is synthesized using an efficient one-pot process. This method involves a selective reduction of a nitro derivative with Sn(II) bromide, followed by bromination and deamination, leading to a high overall yield of the desired product (Fu et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. These studies reveal details about bond lengths, valency angles, and hydrogen bonding, contributing to a comprehensive understanding of the compound's molecular architecture (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. The research has focused on its role in forming inhibitors of farnesyl protein transferase, highlighting its significance in medicinal chemistry (Afonso et al., 1999).

Physical Properties Analysis

While specific studies detailing the physical properties of 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one were not found, general practices in organic chemistry suggest examining aspects like melting point, boiling point, solubility, and density for comprehensive characterization.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely linked to its structure and have implications for its applications in synthesizing more complex molecules. The compound's role in forming various derivatives has been explored, demonstrating its versatility and reactivity (Guan, 2013).

Scientific Research Applications

  • Synthesis of Loratadine Intermediates : It serves as an intermediate in the synthesis of loratadine, a widely used antihistamine. The compound is synthesized from 2-cyano-3-methylpyridine through reactions like the Ritter reaction and alkylation (Guan, 2013).

  • Development of Antitumor Agents : Novel derivatives of this compound have been synthesized and evaluated as potential antitumor agents. These derivatives also act as farnesyl protein transferase inhibitors, which are significant in cancer treatment (Gatne et al., 2010).

  • Inhibitors of Farnesyl Protein Transferase : Various analogs of the compound, particularly those with modifications at the C3 position, have been studied for their ability to inhibit farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins, relevant to cancer research (Afonso et al., 1999).

  • Synthesis of Anticancer Agents : The compound is used as an intermediate in the synthesis of SCH 66336, an agent with potential antitumor activity. Efficient one-pot synthesis methods have been developed for this purpose (Fu et al., 2003).

  • Dual Antagonists of Platelet Activating Factor and Histamine : Derivatives of this compound have been studied as dual antagonists of platelet activating factor and histamine, indicating potential use in treating allergies and inflammation (Wong et al., 1993).

  • Synthesis of Spirocyclopropyl Derivatives : The compound has been used in the synthesis of spirocyclopropyl derivatives, which are useful for structural-activity studies, particularly in relation to farnesyl protein transferase inhibitors (Afonso et al., 1998).

  • Diuretic Activities : Novel amide derivatives of the compound, particularly in relation to desloratadine, have shown diuretic activities, which could be significant in the development of new diuretic drugs (Xie, 2014).

  • Imino-Bridged Heterocycles : It has been used in the synthesis of imino-bridged benzocycloheptapyridines, a promising class of tricyclic frameworks with nitrogen-bridged central rings, important in medicinal chemistry (Halczenko & Shepard, 1982).

  • Anticancer Agent Synthesis Under High Pressure : Novel derivatives of the compound have been synthesized under high pressure, showing promising anticancer activity against various cancer cell lines (Behbehani et al., 2020).

  • Synthetic Routes of Lorotadine : The compound is involved in the synthetic routes of lorotadine, highlighting its importance in the pharmaceutical industry (Shouqu, 2013).

properties

IUPAC Name

6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZZEVXBPNANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 3
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 4
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 5
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 6
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Citations

For This Compound
2
Citations
FG Njoroge, AG Taveras, J Kelly… - Journal of medicinal …, 1998 - ACS Publications
We have previously shown that appropriate modification of the benzocycloheptapyridine tricyclic ring system can provide potent farnesyl protein transferase (FPT) inhibitors with good …
Number of citations: 121 pubs.acs.org
J Kelly, R Wolin, M Connolly, A Afonso, L James… - Bioorganic & medicinal …, 1998 - Elsevier
Blocking farnesylation of oncogenic Ras proteins is a mechanism based therapeutic approach that is of current interest for the development of antitumor agents to treat ras associated …
Number of citations: 20 www.sciencedirect.com

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